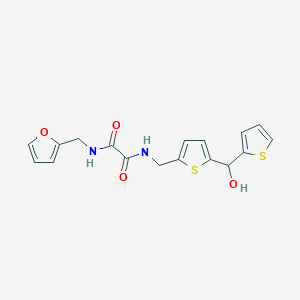

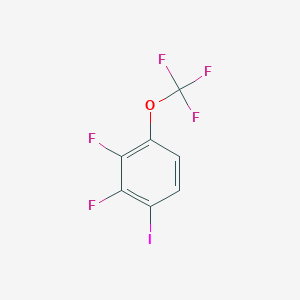

![molecular formula C24H22N6O4 B2541878 N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide CAS No. 1215737-18-0](/img/structure/B2541878.png)

N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a derivative of benzimidazole with potential antitumor properties. Benzimidazole derivatives are known for their wide range of biological activities, including antitumor effects. The structure of the compound suggests that it may interact with various biological targets, potentially inhibiting the growth of cancer cells.

Synthesis Analysis

The synthesis of related benzimidazole compounds involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . This method could potentially be adapted for the synthesis of N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide by incorporating the appropriate sulfonyl chloride and dimethoxybenzamide components.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their antitumor activity. The presence of a sulfonyl group attached to the fluorophenyl ring and the dimethoxybenzamide moiety suggests that the compound could have significant biological activity due to the potential for strong interactions with biological targets .

Chemical Reactions Analysis

The sulfonylation of benzimidazole derivatives is a key reaction in the development of compounds with antitumor activity. The use of visible-light-driven sulfonylation/cyclization has been shown to be an effective method for introducing sulfonyl groups into the benzimidazole framework, which could be applicable to the synthesis of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide are not detailed in the provided papers, related compounds exhibit potent antiproliferative activity, particularly against lung, colon, and breast cancer cell lines . The fluorinated 2-arylbenzothiazole core, similar to the benzimidazole core, is associated with selective inhibitory activity, which could be indicative of the properties of the compound .

科学的研究の応用

Antioxidant and Antiradical Activity

Compounds with structures similar to N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide demonstrate significant antioxidant activity. A study found that derivatives of 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles, which share structural similarities, have shown potential as antioxidants in vitro. These compounds were effective in inhibiting lipid peroxidation and scavenging ABTS radical cations, suggesting their application in combating oxidative stress-related conditions (Spasov et al., 2022).

Enzyme Inhibition for Disease Treatment

Research into similar chemical frameworks has shown potential for enzyme inhibition, which is crucial for developing treatments for various diseases. One study on sulfonamides bearing benzodioxane and acetamide moieties revealed significant inhibitory activity against α-glucosidase and acetylcholinesterase, important for treating diabetes and Alzheimer's disease, respectively. This suggests compounds with similar structures could be developed into therapeutic agents targeting these enzymes (Abbasi et al., 2019).

Anticancer Potential

The structure of N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide suggests potential anticancer properties. A derivative of indapamide demonstrated significant proapoptotic activity on melanoma cell lines, indicating that compounds with similar molecular structures may have applicability in cancer treatment. This supports the exploration of such compounds as novel anticancer agents, particularly for their role in inducing apoptosis in cancer cells (Yılmaz et al., 2015).

Antibacterial Applications

Compounds structurally related to N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide have shown promising antibacterial activity. Research on N-substituted sulfonamides demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacterial strains. This suggests the potential for developing new antibacterial agents based on this chemical structure, addressing the urgent need for novel antibiotics due to rising antimicrobial resistance (Abbasi et al., 2016).

Anti-Inflammatory Activity

Exploration of N-substituted benzamide derivatives has uncovered compounds with significant anti-inflammatory activity. This highlights the potential therapeutic applications of compounds like N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide in treating inflammatory conditions. Derivatives with specific substitutions have shown efficacy in reducing inflammation, suggesting a pathway for developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

特性

IUPAC Name |

2-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N6O4/c1-4-33-19-11-9-17(13-20(19)32-3)23-25-22(34-28-23)14-29-24(31)30-21(27-29)12-10-18(26-30)16-7-5-15(2)6-8-16/h5-13H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTRIPIBWUJBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

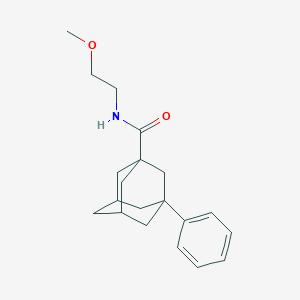

![1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2541795.png)

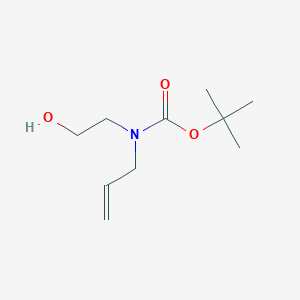

![3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2541800.png)

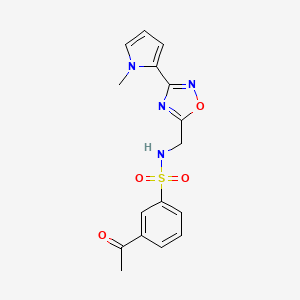

![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2541813.png)

![8-(sec-butyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541816.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2541817.png)

![N-[4-(acetylamino)phenyl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2541818.png)